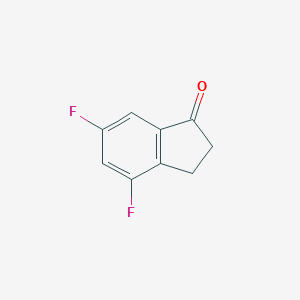![molecular formula C10H16O B070828 (1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane CAS No. 174512-63-1](/img/structure/B70828.png)
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[41002,4]heptane is a complex organic compound with a unique tricyclic structure This compound is characterized by its three-ring system, which includes an oxygen atom, making it an oxatricyclic compound The presence of methyl and isopropyl groups further adds to its structural complexity
Preparation Methods
The synthesis of (1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane involves several steps. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the precursor can be subjected to a cyclization reaction in the presence of a strong acid or base, which facilitates the formation of the tricyclic structure. Industrial production methods may involve the use of catalysts to increase the efficiency and yield of the reaction. The exact conditions, such as temperature, pressure, and solvent, can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. In oxidation reactions, the compound can form various oxidized products, depending on the reaction conditions. In reduction reactions, the compound can be reduced to form different reduced products. Substitution reactions can occur at various positions on the tricyclic structure, leading to the formation of a wide range of substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used as a probe to study various biochemical pathways. In medicine, it has potential applications as a drug candidate due to its unique structural features. In industry, it can be used as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved. The exact molecular targets and pathways can vary depending on the specific application of the compound.
Comparison with Similar Compounds
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane can be compared with other similar compounds, such as tricyclo[4.1.0.0(2,7)]heptane and 7-oxabicyclo[4.1.0]heptane . These compounds share similar tricyclic structures but differ in the presence of functional groups and the arrangement of atoms. The unique features of this compound make it distinct and valuable for specific applications.
Properties
CAS No. |
174512-63-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-7(10)9(3)8(5-10)11-9/h6-8H,4-5H2,1-3H3/t7-,8+,9-,10+/m1/s1 |
InChI Key |
KYPLHUCTKYSSKM-RGOKHQFPSA-N |
SMILES |
CC(C)C12CC1C3(C(C2)O3)C |
Isomeric SMILES |
CC(C)[C@@]12C[C@@H]1[C@@]3([C@H](C2)O3)C |
Canonical SMILES |
CC(C)C12CC1C3(C(C2)O3)C |
Synonyms |
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
